4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Medicinal Chemistry Lipophilicity Drug Design

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS 1256955-43-7) is a fluorinated, partially saturated heterocyclic building block belonging to the tetrahydroquinazoline class. Its core structure features a 4-chloro substitution on a pyrimidine ring fused to a cyclohexene ring bearing a gem-difluoro group at the 6-position.

Molecular Formula C8H7ClF2N2
Molecular Weight 204.60
CAS No. 1256955-43-7
Cat. No. B1651308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
CAS1256955-43-7
Molecular FormulaC8H7ClF2N2
Molecular Weight204.60
Structural Identifiers
SMILESC1CC(CC2=C1N=CN=C2Cl)(F)F
InChIInChI=1S/C8H7ClF2N2/c9-7-5-3-8(10,11)2-1-6(5)12-4-13-7/h4H,1-3H2
InChIKeyZRIPOVQYGNOJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS 1256955-43-7): A Strategic Halogenated Scaffold for Kinase and CNS Drug Discovery


4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS 1256955-43-7) is a fluorinated, partially saturated heterocyclic building block belonging to the tetrahydroquinazoline class [1]. Its core structure features a 4-chloro substitution on a pyrimidine ring fused to a cyclohexene ring bearing a gem-difluoro group at the 6-position [1]. This specific substitution pattern provides a distinct balance of lipophilicity (calculated XLogP3 of 2.5) [1] and hydrogen bonding capacity (4 H-bond acceptors, 0 donors) [1] compared to both fully aromatic quinazolines and non-fluorinated saturated analogs. Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist for conditions including HIV infection and inflammatory diseases [2].

Why 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline Cannot Be Replaced by Generic Tetrahydroquinazoline Analogs in Lead Optimization


Generic substitution with other 5,6,7,8-tetrahydroquinazolines is not advisable due to the critical influence of the 4-chloro and 6,6-difluoro substituents on key drug discovery parameters. The gem-difluoro group at the 6-position is a well-established strategy to improve metabolic stability by blocking oxidative metabolism at that site, a benefit not conferred by non-fluorinated or mono-fluorinated analogs [1]. Furthermore, the 4-chloro position serves as a critical synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr), enabling the rapid exploration of structure-activity relationships (SAR) around the quinazoline core [2]. Replacing this compound with, for example, a 2-chloro regioisomer or a non-fluorinated analog would fundamentally alter the electronic properties, lipophilicity, and metabolic profile of the final lead molecule, potentially derailing a lead optimization campaign.

Quantitative Differentiation Evidence: 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline vs. Analogs in Physicochemical and Biological Space


Lipophilicity Modulation: 6,6-Difluoro Substitution Enhances Calculated LogP Compared to Non-Fluorinated Core

The introduction of the gem-difluoro group at the 6-position significantly modulates the lipophilicity of the tetrahydroquinazoline scaffold. The target compound has a calculated XLogP3 of 2.5 [1]. In contrast, the non-fluorinated, fully aromatic analog 4-chloroquinazoline has a calculated XLogP of 1.8 [2]. This difference represents a substantial increase in lipophilicity, which is a critical parameter for optimizing membrane permeability and oral absorption. While the dichloro analog (2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline) has an even higher calculated XLogP3 of 3.5 [3], the target compound offers a unique intermediate value that can be crucial for balancing potency and physicochemical properties in a lead series.

Medicinal Chemistry Lipophilicity Drug Design

Synthetic Handle Differentiation: 4-Chloro Position Enables Selective Late-Stage Functionalization

The 4-chloro group in the target compound provides a single, reactive site for nucleophilic aromatic substitution (SNAr), allowing for the efficient and regioselective introduction of diverse amine, ether, or thiol substituents during lead optimization [1]. This contrasts with analogs bearing additional reactive halogens. For example, 2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline contains two SNAr-reactive sites, which can lead to mixtures of mono- and bis-substituted products and requires more complex synthetic control [1]. Conversely, the 2-chloro regioisomer (2-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline) places the reactive handle at a different position, which can dramatically alter the binding orientation of the resulting library members with their biological targets [2]. The target compound's single, specific reactive site ensures cleaner, more predictable chemical transformations for parallel synthesis and SAR exploration.

Organic Synthesis Medicinal Chemistry SAR Studies

Class-Level Evidence: Tetrahydroquinazoline Core Confers Topoisomerase II Alpha Selectivity

While specific data for the target compound is not publicly available, high-quality class-level evidence demonstrates that the tetrahydroquinazoline scaffold can achieve remarkable selectivity for human topoisomerase II alpha (topoIIα) over the beta isoform (topoIIβ), a critical safety feature for anticancer agents. A study on 6-amino-tetrahydroquinazoline derivatives identified a lead compound (ARN-21934) with an IC50 of 2 μM for inhibiting DNA relaxation by topoIIα, which was 60-fold more potent than the clinical anticancer drug etoposide (IC50 = 120 μM) [1]. Critically, this compound was highly selective for the alpha over the beta isoform [1]. Inhibiting topoIIβ is associated with cardiotoxicity, making alpha-selectivity a key differentiator. This provides a strong, evidence-based rationale for procuring and exploring 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline as a versatile starting point for designing novel, potentially safer topoIIα inhibitors.

Cancer Therapeutics Topoisomerase II Selectivity

Class-Level Evidence: Fluorine Substitution in Quinazolines Enhances Metabolic Stability

Although direct stability data for the target compound is unavailable, a robust body of literature demonstrates that strategic fluorination of quinazoline and tetrahydroquinazoline scaffolds consistently improves metabolic stability, particularly in liver microsomes. For instance, a study on fluoro-substituted 3,4-dihydroquinazoline derivatives reported that compound 8h (KCP10068F) showed approximately a 2-fold increase in metabolic stability in both rat and human liver microsomes compared to the non-fluorinated lead compound KYS05090S [1]. Similarly, introducing a fluoroethoxy group at the 7-position of a quinazoline PDE10A inhibitor significantly improved its metabolic stability over the lead structure [2]. The gem-difluoro group at the 6-position of the target compound is therefore a predictable, evidence-backed design feature intended to block oxidative metabolism at this vulnerable site, thereby increasing the compound's half-life and reducing clearance, which are critical attributes for a viable drug candidate.

ADME Drug Metabolism Fluorine Chemistry

Target Engagement Suggestion: Preliminary Screening Indicates CCR5 Antagonism

Preliminary pharmacological screening of 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline indicates that the compound can function as a CCR5 antagonist [1]. This finding, while lacking quantitative comparator data, directly contrasts with other members of the tetrahydroquinazoline class. For example, 6-amino-tetrahydroquinazolines are primarily explored as topoisomerase II inhibitors [2], and other derivatives have been reported as DHFR inhibitors or antibacterial agents [3]. The suggestion of CCR5 activity for this specific 4-chloro-6,6-difluoro substitution pattern points toward a differentiated biological fingerprint, making it a distinct chemical probe for investigating chemokine receptor biology, HIV entry, and inflammatory diseases like asthma and rheumatoid arthritis, rather than a generic kinase or oncology intermediate.

CCR5 Antagonist HIV Inflammation

Strategic Application Scenarios for 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline in Drug Discovery and Chemical Biology


Scaffold for Topoisomerase II Alpha-Selective Inhibitor Design

Given class-level evidence that the tetrahydroquinazoline core can confer high selectivity for topoisomerase II alpha over beta, 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is a high-value starting material for medicinal chemistry campaigns targeting novel anticancer agents with reduced cardiotoxicity. Its single, specific 4-chloro handle enables the rapid generation of focused libraries for SAR studies [1], while the 6,6-difluoro group is expected to impart metabolic stability [2].

Chemical Probe for CCR5-Mediated Pathways and HIV Entry

Preliminary evidence suggesting CCR5 antagonism positions this compound as a potential chemical probe for investigating CCR5 biology. This includes research into HIV entry mechanisms and the development of treatments for CCR5-mediated inflammatory and autoimmune diseases [3]. Its distinct 4-chloro-6,6-difluoro substitution pattern differentiates it from other quinazoline-based kinase inhibitors, offering a specific entry point for chemokine receptor pharmacology.

Diversifiable Intermediate for CNS Drug Discovery

The compound's physicochemical profile, featuring a calculated XLogP3 of 2.5 and low topological polar surface area, falls within optimal ranges for CNS drug candidates [4]. The presence of the 4-chloro handle allows for the introduction of diverse amine fragments to tune CNS penetration and target engagement. Its use as a building block in parallel synthesis can accelerate the discovery of novel CNS-active agents, leveraging the favorable ADME properties associated with fluorinated quinazolines [2].

Metabolically Stable Building Block for Kinase Inhibitor Programs

For projects targeting the quinazoline-binding pocket of kinases (e.g., EGFR, HER2), this compound provides a versatile, partially saturated core. The 6,6-difluoro group is a strategic modification to block metabolism, a major liability for many kinase inhibitors, as supported by class-wide data [2]. The 4-chloro group serves as a standard attachment point for anilines or other nucleophiles to construct the final inhibitor, while the saturated ring can offer a conformational and physicochemical advantage over fully aromatic quinazoline cores.

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